2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Description
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one is a synthetic organic compound featuring a piperazine backbone substituted with a 6-methylpyridazin-3-yl group and a 2-ethylbutanone moiety. Its IUPAC name reflects the ketone functional group at position 1 of the butanone chain and the piperazine ring substituted at position 4 with a pyridazine derivative.
Properties
IUPAC Name |
2-ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-4-13(5-2)15(20)19-10-8-18(9-11-19)14-7-6-12(3)16-17-14/h6-7,13H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSJPXBCOQDMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative is reacted with a pyridazine compound under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature to ensure complete reaction. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with other piperazine-containing molecules, which are often explored for their bioactivity. Below is a detailed comparison with analogous compounds:
Comparison with 2-Methyl AP-237 ()
- Structural Differences: 2-Methyl AP-237 (IUPAC: 1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one) replaces the pyridazine ring in the target compound with a cinnamyl (3-phenylprop-2-en-1-yl) group.
- The pyridazine group in the target compound could alter receptor binding specificity, possibly shifting activity away from opioid receptors toward other targets (e.g., serotonin or dopamine receptors).
Comparison with Patent Compounds ()
The European patent EP 3 768 669 B1 describes piperazine derivatives with spirocyclic or substituted aromatic systems:
- Example 1: Ethyl (6R)-6-{4-[3-(pyrazin-2-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate Structural Contrast: Incorporates a pyrazine-pyridine hybrid ring system and a spirocyclic scaffold, enhancing conformational rigidity compared to the linear butanone chain in the target compound. Functional Impact: Such rigidity may improve binding affinity to kinase targets (e.g., JAK/STAT pathways) but reduce metabolic stability due to steric hindrance.
- Therapeutic Relevance: Methoxy groups are common in antipsychotics (e.g., aripiprazole), suggesting CNS applications distinct from the pyridazine-based target compound.
Data Table: Structural and Pharmacokinetic Comparison
Research Findings and Implications
- Pyridazine vs. This may enhance binding to polar enzymatic pockets but reduce membrane permeability .
- Pharmacokinetic Predictions: The 2-ethylbutanone chain likely contributes to moderate metabolic stability, though esterase-mediated hydrolysis could limit oral bioavailability.
Biological Activity
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one, with the molecular formula and a molecular weight of 368.5 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a piperazine ring and a pyridazine moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacological Effects : The piperazine component is often associated with central nervous system activity, potentially influencing neurotransmitter systems.
The biological activity of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor progression.
- Modulation of Receptor Activity : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one:
Table 1: Summary of Research Findings
Detailed Findings
- Antitumor Activity : A study demonstrated that related pyridazine compounds exhibited significant antiproliferative effects on various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.
- Neuroprotective Effects : Another investigation focused on the neuropharmacological properties of piperazine derivatives, revealing their potential to enhance cognitive functions in models of neurodegeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
